

Oseltamivir-d3 Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Oseltamivir-d3 Acid*

Cat. No.: *B1489179*

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CAS Number: 1242184-43-5

This technical guide provides an in-depth overview of **Oseltamivir-d3 Acid**, a deuterated isotopologue of Oseltamivir Acid. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its properties, synthesis, and applications, with a focus on its use in analytical methodologies.

Core Concepts and Properties

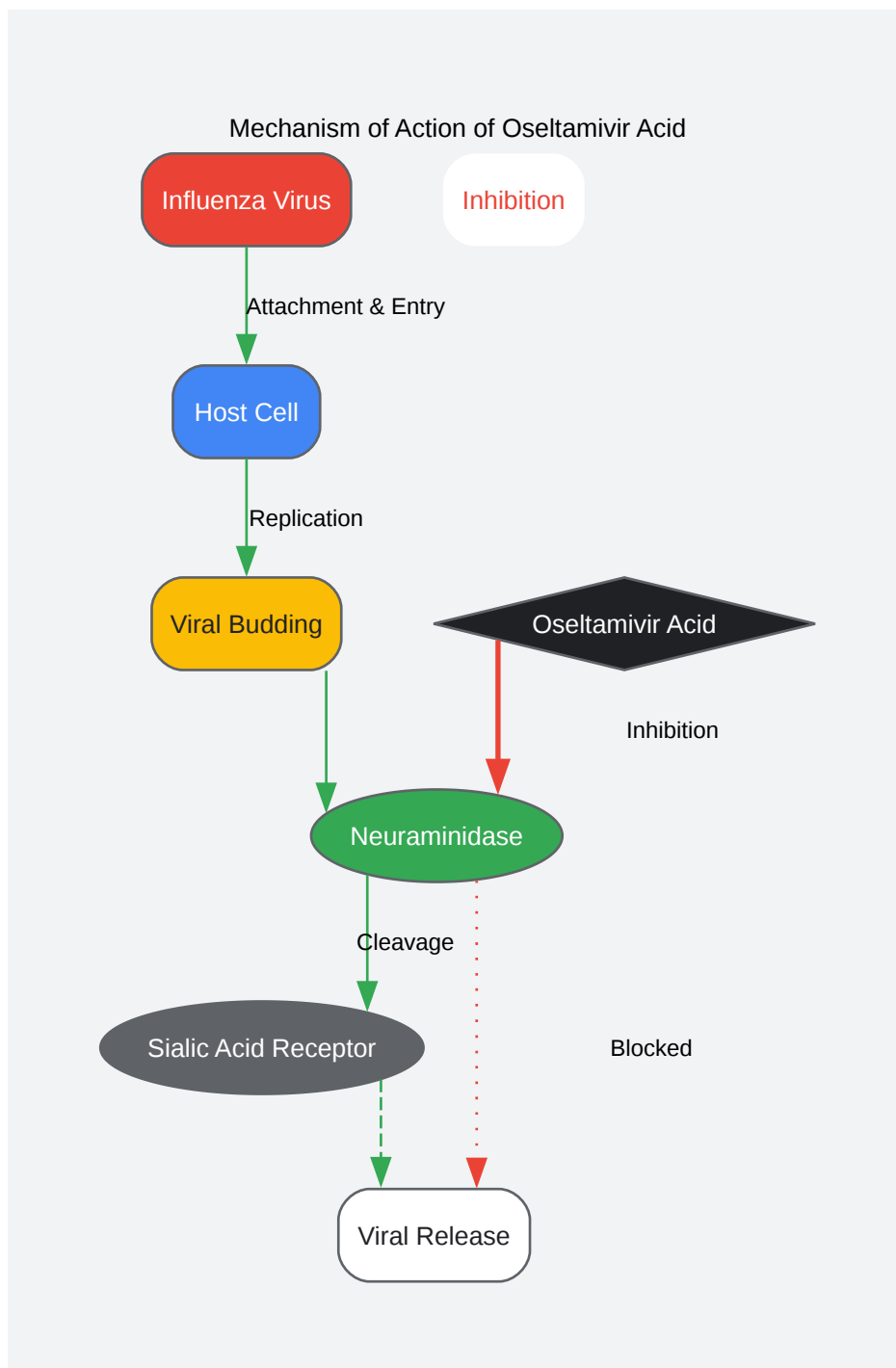
Oseltamivir-d3 Acid is the deuterated form of Oseltamivir Acid (also known as oseltamivir carboxylate), the active metabolite of the antiviral prodrug Oseltamivir Phosphate (Tamiflu®).^[1]^[2] The "-d3" designation indicates that three hydrogen atoms in the acetyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for bioanalytical assays, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[3]^[4] Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	1242184-43-5	[5]
Molecular Formula	C ₁₄ H ₂₁ D ₃ N ₂ O ₄	[5]
Molecular Weight	287.37 g/mol	[5]
Alternate Names	(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; Oseltamivir-d3 Carboxylic Acid	[5]
Purity	>95% (via HPLC)	[6]
Isotopic Enrichment	>95%	[6]
Appearance	White to off-white solid	[7]
Storage Conditions	-20°C for long-term storage	[6]

Mechanism of Action of the Parent Compound

Oseltamivir-d3 Acid itself is not pharmacologically active but serves as an analytical tool. Its non-deuterated counterpart, Oseltamivir Acid, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[2][3] Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, oseltamivir acid prevents the spread of the virus to other cells.[2]

The following diagram illustrates the mechanism of action of oseltamivir acid.



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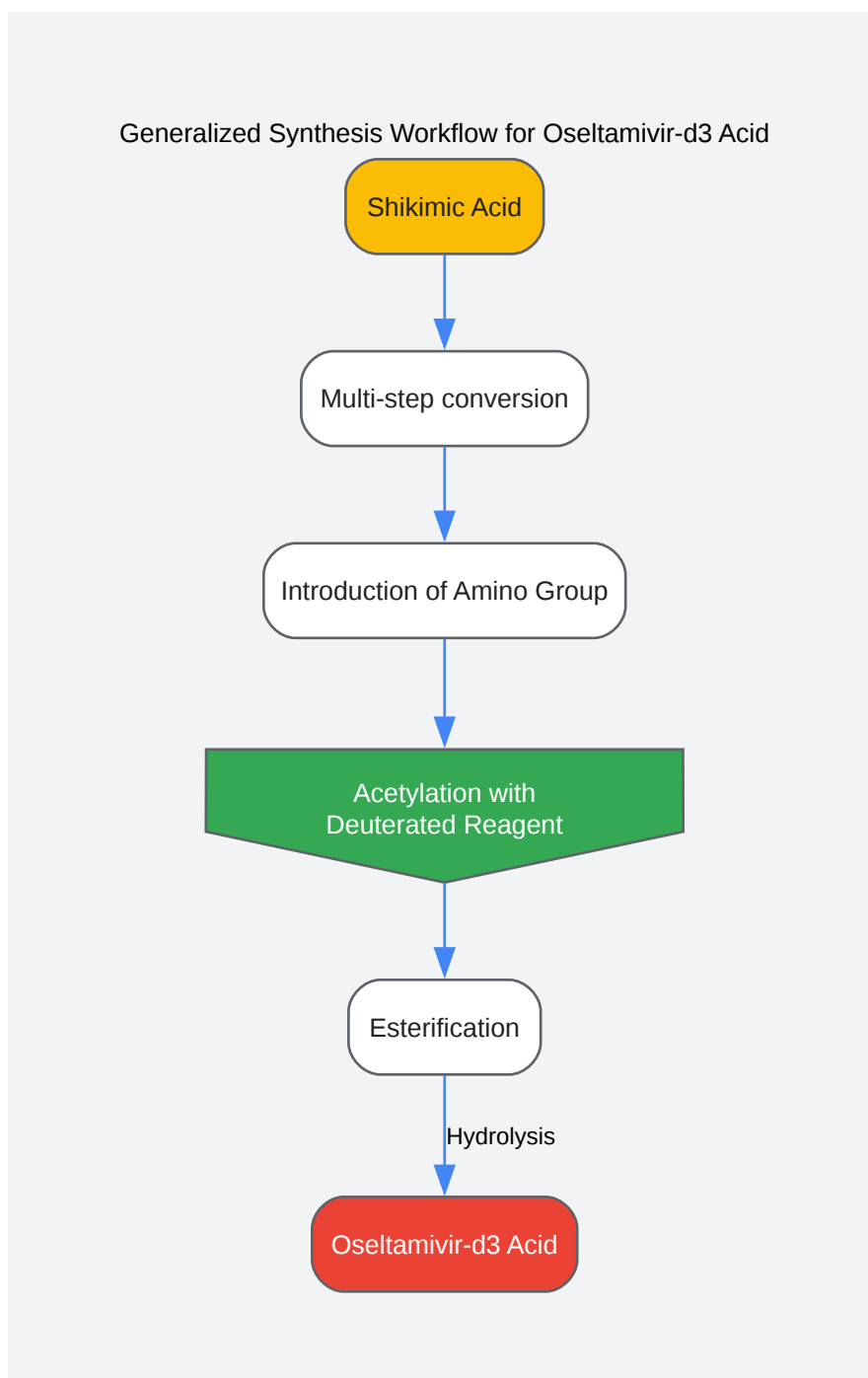
Caption: Mechanism of oseltamivir acid in inhibiting viral release.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for **Oseltamivir-d3 Acid** is not publicly available, its synthesis would follow the established routes for oseltamivir, with the introduction of the deuterium label at the appropriate step. The commercial synthesis of oseltamivir often starts from shikimic acid or quinic acid.^[8] An azide-free synthesis has also been developed by Roche.^[9]

The key step for producing the deuterated version would involve using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, during the acylation of the amino group at the C4 position of the cyclohexene ring.

The following diagram outlines a generalized synthetic workflow for oseltamivir, highlighting the introduction of the deuterium label.



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Caption: Generalized synthetic pathway for **Oseltamivir-d3 Acid**.

Applications in Research and Development

The primary application of **Oseltamivir-d3 Acid** is as an internal standard in pharmacokinetic and bioequivalence studies of oseltamivir.[4] Its stable isotopic label ensures that it has nearly

identical chemical and physical properties to the non-deuterated analyte, but a different mass, allowing for accurate quantification by mass spectrometry.

Experimental Protocol: Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

This protocol is a composite of methodologies described in the scientific literature.[\[4\]](#)[\[10\]](#)

Objective: To simultaneously quantify the concentrations of oseltamivir and its active metabolite, oseltamivir carboxylate (oseltamivir acid), in human plasma using **Oseltamivir-d3 Acid** as an internal standard.

Materials:

- Human plasma samples
- Oseltamivir and Oseltamivir Carboxylate reference standards
- **Oseltamivir-d3 Acid** (Internal Standard)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Preparation of Standard and Quality Control (QC) Samples:
 - Prepare stock solutions of oseltamivir, oseltamivir carboxylate, and **Oseltamivir-d3 Acid** in methanol.
 - Prepare calibration standards and QC samples by spiking appropriate amounts of the stock solutions into blank human plasma.

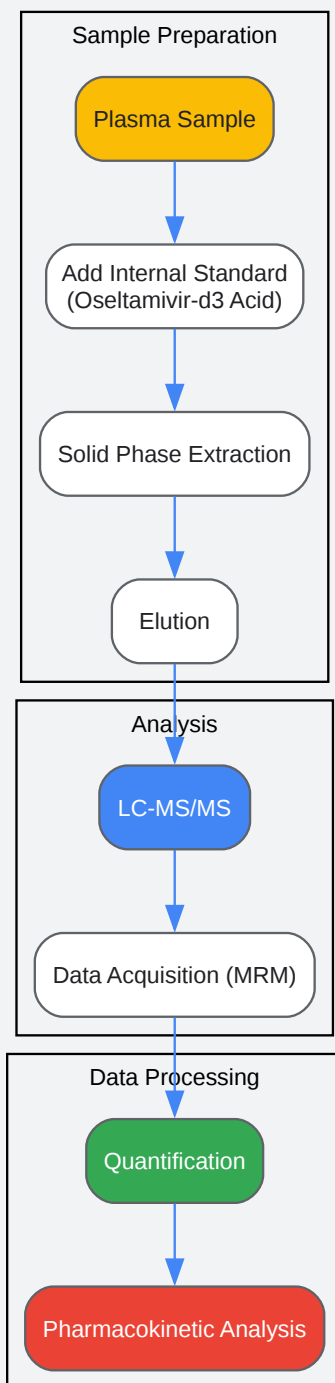
- Sample Preparation (Solid Phase Extraction):
 - To 200 μ L of plasma sample, add the internal standard solution (**Oseltamivir-d3 Acid**).
 - Precondition the SPE cartridges with methanol followed by water.
 - Load the plasma sample onto the SPE cartridge.
 - Wash the cartridge with water to remove interferences.
 - Elute the analytes and the internal standard with methanol.
 - The eluate can be directly injected or evaporated to dryness and reconstituted in the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: A C18 reverse-phase column (e.g., 50 x 4.6 mm, 3.5 μ m).
 - Mobile Phase: A gradient or isocratic mixture of methanol and 0.1% formic acid in water.
 - Flow Rate: 0.7 mL/min.
 - Injection Volume: 10 μ L.
 - Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Oseltamivir: m/z 313.2 \rightarrow 285.2
 - Oseltamivir Carboxylate: m/z 285.2 \rightarrow 138.1

- **Oseltamivir-d3 Acid:** m/z 288.2 \rightarrow 141.1

- Data Analysis:
 - Quantify the concentrations of oseltamivir and oseltamivir carboxylate in the samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

The following diagram illustrates the experimental workflow.

LC-MS/MS Experimental Workflow

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Caption: Workflow for the bioanalysis of oseltamivir using **Oseltamivir-d3 Acid**.

Conclusion

Oseltamivir-d3 Acid is an indispensable tool for the accurate and precise quantification of oseltamivir and its active metabolite in biological matrices. Its use as an internal standard in LC-MS/MS methods is crucial for supporting pharmacokinetic, bioequivalence, and other clinical and preclinical studies. This guide provides a foundational understanding of its properties, synthesis, and application, enabling researchers to effectively utilize this stable isotope-labeled compound in their work.

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